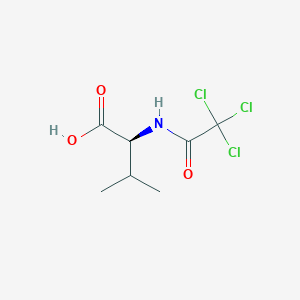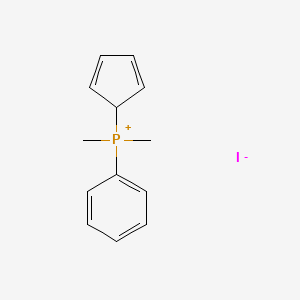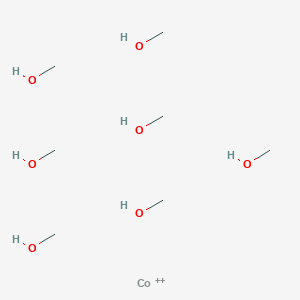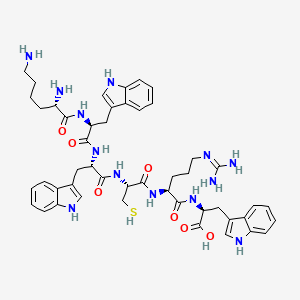![molecular formula C18H23Cl3O2Ta B12564006 Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane CAS No. 192765-20-1](/img/structure/B12564006.png)
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is a complex organometallic compound that features tantalum as its central metal atom This compound is characterized by its unique structure, which includes a trichlorinated oxolane ring and a phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane typically involves the reaction of tantalum pentachloride with 2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: It can be reduced to form lower oxidation state tantalum compounds.
Substitution: The trichlorinated oxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum(V) oxides, while reduction may produce tantalum(III) compounds .
科学的研究の応用
Chemistry
In chemistry, Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique structure allows it to facilitate these reactions efficiently .
Biology and Medicine
While its applications in biology and medicine are still under investigation, the compound’s potential as a catalyst for the synthesis of biologically active molecules is of significant interest. Researchers are exploring its use in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its ability to catalyze polymerization reactions makes it valuable in the manufacture of these materials .
作用機序
The mechanism by which Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane exerts its effects involves the coordination of the tantalum atom with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
Similar Compounds
Tantalum pentachloride: A simpler tantalum compound used in similar catalytic applications.
2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane: The organic ligand component of the compound.
Uniqueness
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is unique due to its combination of a tantalum center with a complex organic ligand. This structure provides it with distinct catalytic properties that are not observed in simpler tantalum compounds .
特性
CAS番号 |
192765-20-1 |
|---|---|
分子式 |
C18H23Cl3O2Ta |
分子量 |
558.7 g/mol |
IUPAC名 |
tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane |
InChI |
InChI=1S/C18H23Cl3O2.Ta/c1-16(2,13-7-4-3-5-8-13)15(14-9-6-11-22-14)18(21)17(19,20)10-12-23-18;/h3-5,7-8,14-15H,6,9-12H2,1-2H3; |
InChIキー |
NARGNSOBDMXKTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C(C2CCCO2)C3(C(CCO3)(Cl)Cl)Cl.[Ta] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)

![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
